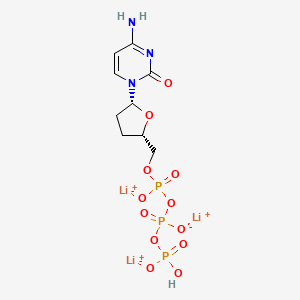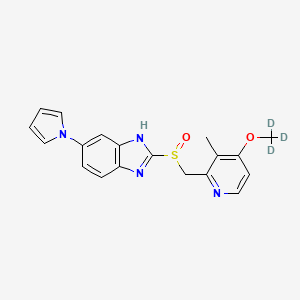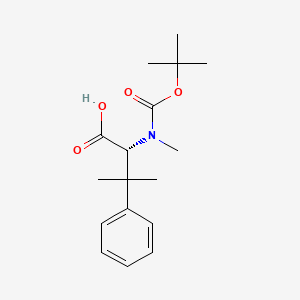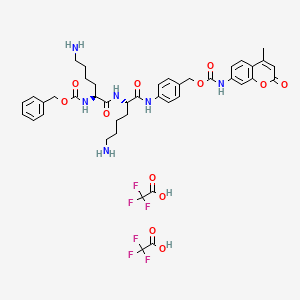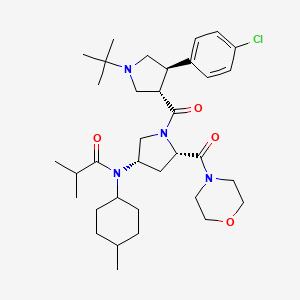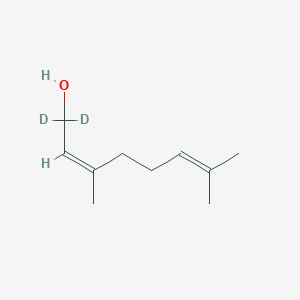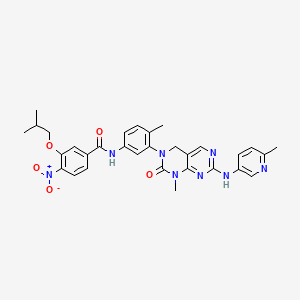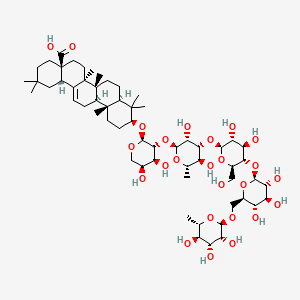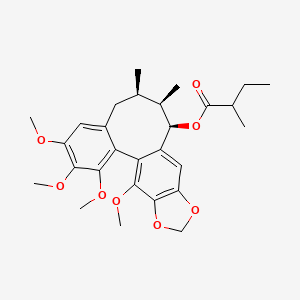
Heteroclitin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroclitin A is a lignan, a type of natural product, isolated from the stems of Schisandra propinqua. Lignans are a group of secondary metabolites found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and its role in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heteroclitin A involves complex organic reactions that mimic its natural biosynthesis. One approach utilizes photoredox-based strategies to access reactive radical intermediates, which are crucial for the formation of complex lignan structures . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from plant sources, particularly from the stems of Schisandra propinqua. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Heteroclitin A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Heteroclitin A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Heteroclitin A involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit specific signaling pathways involved in inflammation and cancer progression, making it a promising candidate for therapeutic development .
Comparison with Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
- Heteroclitin J
- Kadsutherin E-H
Comparison: Heteroclitin A is unique among its similar compounds due to its specific structural features and bioactivity profile. While other lignans like Heteroclitin D and Interiorin C also exhibit biological activities, this compound’s distinct molecular structure allows it to interact with different molecular targets, leading to unique therapeutic potentials .
Properties
Molecular Formula |
C28H36O8 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] 2-methylbutanoate |
InChI |
InChI=1S/C28H36O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h11-12,14-16,23H,9-10,13H2,1-8H3/t14?,15-,16-,23-/m1/s1 |
InChI Key |
ZYMOLSKOENTNSD-OHLCNSMISA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


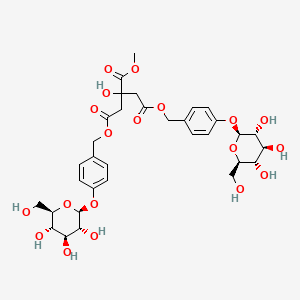
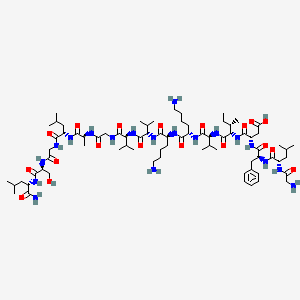
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
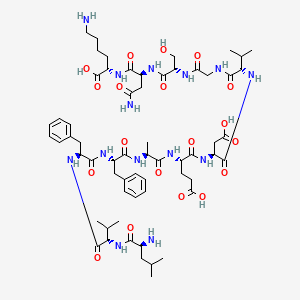
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
